4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Overview
Description
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is an organic compound with the molecular formula C7H8O3. It is a derivative of pyran and is known for its unique chemical properties and applications in various fields. The compound is characterized by a pyran ring with hydroxyl and methyl substituents, making it a versatile molecule in synthetic chemistry .
Mechanism of Action
Target of Action
It is known to be a reactant in the formation of unnatural novel polyketides .
Mode of Action
It is known to be involved in the formation of unnatural novel polyketides , which are a large family of naturally occurring compounds that have diverse structures and biological activities.
Biochemical Pathways
As a reactant in the formation of unnatural novel polyketides , it may influence the biochemical pathways associated with these compounds.
Result of Action
It is known to be a reactant in the formation of unnatural novel polyketides , which have diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-methoxypropene with specific catalysts under controlled conditions . Another method includes the reaction of 2-methyl-3,5-dioxo-hexanoic acid methyl ester with propanedioyl dichloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and unnatural novel polyketides.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Industry: It is used as an intermediate in the production of various chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: Similar in structure but with different substituents, leading to varied chemical properties.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: Another pyran derivative with distinct chemical behavior.
Uniqueness
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other pyran derivatives .
Properties
IUPAC Name |
4-hydroxy-3,6-dimethylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(8)5(2)7(9)10-4/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIGJOVPZMWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199884 | |
Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-62-1 | |
Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIMETHYL-4-HYDROXY-2H-PYRAN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological origin of 3,6-Dimethyl-4-hydroxy-2-pyrone and how is it related to fungal metabolism?
A1: 3,6-Dimethyl-4-hydroxy-2-pyrone was originally isolated as a metabolite from the fungus Penicillium stipitatum []. Research suggests that it plays a role in the acetate-polymalonate pathway, the metabolic route fungi use to produce aromatic compounds []. While not a polyketide itself, its structure closely resembles intermediates in this pathway, suggesting it could be a byproduct or a shunt product related to the biosynthesis of more complex molecules like tropolones [].
Q2: Can 3,6-Dimethyl-4-hydroxy-2-pyrone be synthesized in the laboratory, and are there advantages to this approach?
A2: Yes, 3,6-Dimethyl-4-hydroxy-2-pyrone can be chemically synthesized starting from ethyl acetoacetate and methylmalonic acid []. This method offers the flexibility to introduce isotopic labels, such as Carbon-14, which is valuable for studying its biosynthesis and metabolic fate in biological systems [].
Q3: Beyond its natural occurrence, has 3,6-Dimethyl-4-hydroxy-2-pyrone been found to be produced by other organisms?
A3: Interestingly, a recent study identified a chalcone synthase-related polyketide synthase enzyme named RppA in the bacterium Streptomyces griseus []. This enzyme can utilize acetoacetyl-CoA and methylmalonyl-CoA as starter and extender units, respectively, to produce 3,6-dimethyl-4-hydroxy-2-pyrone []. This finding suggests a broader distribution of this compound in nature and highlights its potential relevance in bacterial metabolism.
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